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Compound of Interest

Compound Name: 3-Hepten-2-one

Cat. No.: B057668 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-
Hepten-2-one (CAS RN: 5609-09-6), a key flavor and fragrance component.[1][2] This

document is intended for researchers, scientists, and professionals in the fields of analytical

chemistry, quality control, and drug development, offering detailed spectroscopic data (NMR,

IR, MS), experimental protocols, and a logical workflow for its structural elucidation.

Molecular Structure and Properties
(E)-3-Hepten-2-one is an α,β-unsaturated ketone with the molecular formula C₇H₁₂O and a

molecular weight of 112.17 g/mol .[1] Its structure is characterized by a seven-carbon chain

containing a ketone at the 2-position and a trans-configured double bond between carbons 3

and 4.

IUPAC Name: (3E)-hept-3-en-2-one[1]

Synonyms: trans-3-Hepten-2-one, Butylideneacetone[1]

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for (E)-3-Hepten-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of (E)-3-Hepten-2-one provides information on the chemical

environment of each proton in the molecule. The spectrum was recorded on a 400 MHz

instrument in deuterated chloroform (CDCl₃).[3]

Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

H-1 (CH₃-C=O) 2.23 s - 3H

H-3 (=CH-C=O) 6.08 dt 15.8, 1.4 1H

H-4 (=CH-CH₂) 6.82 dt 15.8, 6.9 1H

H-5 (-CH₂-CH₂) 2.25 qd 7.4, 6.9 2H

H-6 (-CH₂-CH₃) 1.51 sextet 7.5 2H

H-7 (-CH₂-CH₃) 0.95 t 7.5 3H

s = singlet, t = triplet, q = quartet, dt = doublet of triplets, qd = quartet of doublets, sextet =

sextet

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The

expected chemical shifts are based on typical values for α,β-unsaturated ketones.[4][5][6][7][8]
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Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C-1 (CH₃-C=O) ~27

C-2 (C=O) ~198

C-3 (=CH-C=O) ~132

C-4 (=CH-CH₂) ~148

C-5 (-CH₂-CH₂) ~35

C-6 (-CH₂-CH₃) ~22

C-7 (-CH₂-CH₃) ~14

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in the molecule. The data below

corresponds to a liquid film sample.[9]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2965 C-H stretch Alkane (CH₃, CH₂)

~1674 C=O stretch α,β-unsaturated Ketone

~1632 C=C stretch Alkene

~970 C-H bend (out-of-plane) trans-Alkene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented is from electron ionization (EI) at 75 eV.[3]
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m/z Relative Intensity (%) Possible Fragment

112 33.1 [M]⁺ (Molecular Ion)

97 85.2 [M - CH₃]⁺

69 13.9 [M - CH₃CO]⁺

55 100.0 [C₄H₇]⁺

43 69.8 [CH₃CO]⁺

41 34.8 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: A solution of (E)-3-Hepten-2-one (approximately 10-20 mg for ¹H, 50-100

mg for ¹³C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred

to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

FT-IR Spectroscopy
Sample Preparation: A single drop of neat (E)-3-Hepten-2-one is placed between two polished

sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

scan.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of (E)-3-Hepten-2-one is prepared in a volatile solvent

such as dichloromethane or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to

250 °C and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-300.

Scan Speed: ~2 scans/second.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, using 3-Hepten-2-one as an example.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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